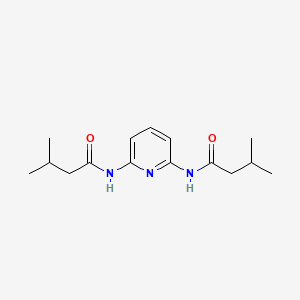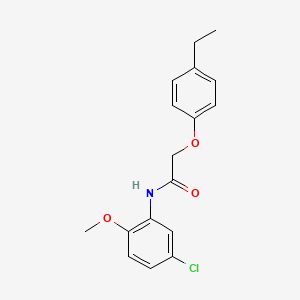![molecular formula C20H15NO4 B5878871 3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
3-[(4-phenoxybenzoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-phenoxybenzoyl)amino]benzoic acid, also known as PBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. PBA is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). In
科学的研究の応用
3-[(4-phenoxybenzoyl)amino]benzoic acid has been studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 3-[(4-phenoxybenzoyl)amino]benzoic acid can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 3-[(4-phenoxybenzoyl)amino]benzoic acid has also been studied for its potential in treating diabetes, as it can increase insulin sensitivity and reduce blood glucose levels. Additionally, 3-[(4-phenoxybenzoyl)amino]benzoic acid has been studied for its potential in treating Alzheimer's disease, as it can inhibit the aggregation of amyloid-beta peptides.
作用機序
The mechanism of action of 3-[(4-phenoxybenzoyl)amino]benzoic acid is not fully understood, but studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 3-[(4-phenoxybenzoyl)amino]benzoic acid can alter the expression of genes involved in various physiological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-[(4-phenoxybenzoyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 3-[(4-phenoxybenzoyl)amino]benzoic acid can inhibit the activity of HDACs, leading to alterations in gene expression. 3-[(4-phenoxybenzoyl)amino]benzoic acid has also been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and increase insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using 3-[(4-phenoxybenzoyl)amino]benzoic acid in laboratory experiments is its high purity, which ensures reproducibility of results. Additionally, 3-[(4-phenoxybenzoyl)amino]benzoic acid is soluble in organic solvents, making it easy to work with in laboratory settings. However, one limitation of using 3-[(4-phenoxybenzoyl)amino]benzoic acid is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 3-[(4-phenoxybenzoyl)amino]benzoic acid. One area of focus could be on its potential in cancer therapy, particularly in combination with other drugs. Another area of focus could be on its potential in treating Alzheimer's disease, as well as other neurodegenerative disorders. Additionally, further research could be done to elucidate the mechanism of action of 3-[(4-phenoxybenzoyl)amino]benzoic acid, which could lead to the development of more effective drugs.
合成法
3-[(4-phenoxybenzoyl)amino]benzoic acid can be synthesized using various methods, including the reaction of 4-phenoxybenzoic acid with thionyl chloride to form 4-phenoxybenzoyl chloride, followed by the reaction of 4-phenoxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. This method yields 3-[(4-phenoxybenzoyl)amino]benzoic acid with a purity of over 98%.
特性
IUPAC Name |
3-[(4-phenoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-19(21-16-6-4-5-15(13-16)20(23)24)14-9-11-18(12-10-14)25-17-7-2-1-3-8-17/h1-13H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZKPXQCASVSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Phenoxybenzoyl)amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)
![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)
![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)
![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)







![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)